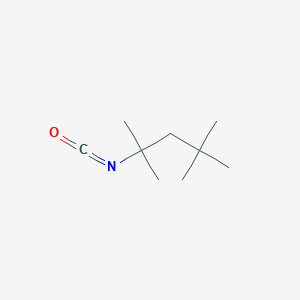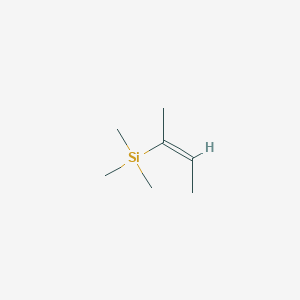
Silane, trimethyl(1-methyl-1-propenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is a compound used in various scientific research applications. The compound is also known as (E)-3, 3, 4, 4-tetramethyl-2-pentene-1-silane and is a colorless liquid. This compound belongs to the organosilicon family of compounds and has a wide range of uses in scientific research.
Mécanisme D'action
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- reacts with various functional groups such as alcohols, amines, and carboxylic acids to form siloxanes. The reaction takes place via a nucleophilic substitution mechanism where the silicon atom of the silane attacks the carbon atom of the functional group.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of silane, trimethyl(1-methyl-1-propenyl)-, (E)-. However, it has been reported that the compound is not toxic and does not have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has several advantages for lab experiments. The compound is stable and easy to handle. It is also readily available and relatively inexpensive. However, the compound is highly reactive and requires careful handling to prevent accidents.
Orientations Futures
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has several potential future directions in scientific research. The compound can be used as a precursor for the synthesis of new materials such as silicon-based polymers and nanoparticles. It can also be used in the development of new catalysts for various chemical reactions. Additionally, the compound can be used in the development of new drug delivery systems.
Conclusion:
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is a versatile compound with a wide range of uses in scientific research. The compound is synthesized by reacting 3, 3, 4, 4-tetramethyl-2-pentene-1-ol with chlorotrimethylsilane in the presence of a base. Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is used as a reagent for the synthesis of various compounds and as a starting material for the preparation of other organosilicon compounds. The compound has several advantages for lab experiments, including stability, ease of handling, and availability. Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has several potential future directions in scientific research, including the development of new materials, catalysts, and drug delivery systems.
Méthodes De Synthèse
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is synthesized by reacting 3, 3, 4, 4-tetramethyl-2-pentene-1-ol with chlorotrimethylsilane. The reaction takes place in the presence of a base such as triethylamine. The product is then purified by distillation to obtain pure silane, trimethyl(1-methyl-1-propenyl)-, (E)-.
Applications De Recherche Scientifique
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is used in scientific research as a reagent for the synthesis of various compounds. It is also used as a starting material for the preparation of other organosilicon compounds. The compound is used in the synthesis of siloxanes, silanes, and polysilanes.
Propriétés
IUPAC Name |
[(Z)-but-2-en-2-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLCBPYZLFNST-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

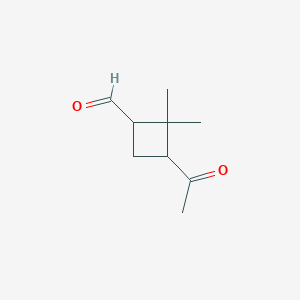
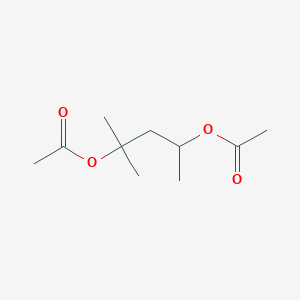
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
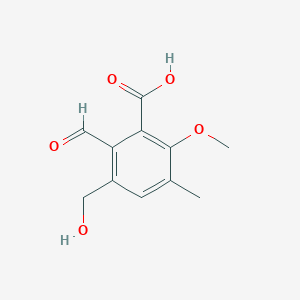
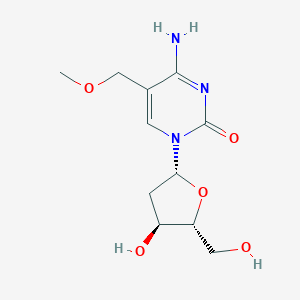
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
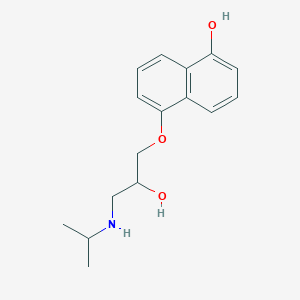
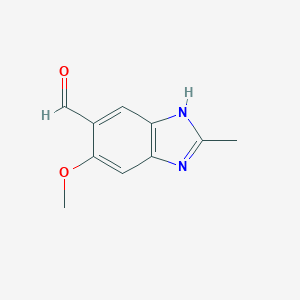

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)


